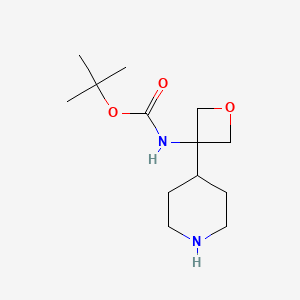

Tert-butyl N-(3-piperidin-4-yloxetan-3-yl)carbamate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

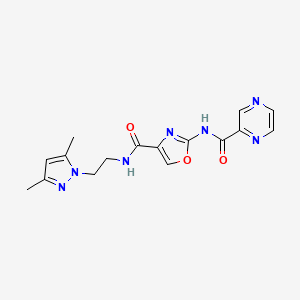

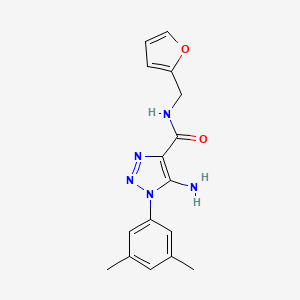

“Tert-butyl N-(3-piperidin-4-yloxetan-3-yl)carbamate” is a chemical compound with the CAS Number: 2418658-99-6 . It has a molecular weight of 256.35 . It is available in powder form .

Molecular Structure Analysis

The IUPAC name of the compound is tert-butyl (3- (piperidin-4-yl)oxetan-3-yl)carbamate . The InChI code is 1S/C13H24N2O3/c1-12(2,3)18-11(16)15-13(8-17-9-13)10-4-6-14-7-5-10/h10,14H,4-9H2,1-3H3, (H,15,16) .

Physical And Chemical Properties Analysis

As mentioned earlier, “this compound” is a powder that is stored at 4 degrees Celsius . It has a molecular weight of 256.35 .

Applications De Recherche Scientifique

Photocatalytic Applications

Tert-butyl N-(3-piperidin-4-yloxetan-3-yl)carbamate is used in photoredox-catalyzed amination, particularly with tert-butyl ((perfluoropyridin-4-yl)oxy)carbamate. This process leads to the assembly of 3-aminochromones under mild conditions, which are crucial in diverse amino pyrimidine construction, enhancing photocatalyzed protocols (Wang et al., 2022).

Crystallographic Studies

This compound is part of the isostructural family of compounds used in crystallographic studies. For instance, tert-butyl (5-chloropenta-2,4-diyn-1-yl)carbamate and tert-butyl (5-iodopenta-2,4-diyn-1-yl)carbamate have been studied for their molecular linkages via hydrogen and halogen bonds (Baillargeon et al., 2017).

Synthesis of Biologically Active Compounds

This chemical serves as an important intermediate in the synthesis of biologically active compounds. For example, it's used in the synthesis of tert-butyl-4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)piperidine-1-carboxylate, an intermediate in crizotinib and other compounds (Kong et al., 2016).

Asymmetric Synthesis

It plays a role in asymmetric synthesis, as seen in the efficient and practical asymmetric synthesis of 1-tert-butyl 3-methyl (3R,4R)-4-(2-oxo-2,3-dihydro-1H-benzimidazol-1-yl)piperidine-1,3-dicarboxylate. This compound is a useful intermediate for the synthesis of nociceptin antagonists (Jona et al., 2009).

Drug Intermediate Synthesis

It is used in the synthesis of tert-butyl 4-formyl-3, 6-dihydropyridine-1(2H)-carboxylate, an important intermediate for small molecule anticancer drugs (Zhang et al., 2018).

Antibacterial and Anthelmintic Activity Studies

This compound was synthesized and screened for its in vitro antibacterial and anthelmintic activity. The study provides insights into its potential medicinal applications (Sanjeevarayappa et al., 2015).

Natural Product Synthesis

It is also used in the synthesis of natural product derivatives, such as an intermediate in jaspine B, which has cytotoxic activity against human carcinoma cell lines (Tang et al., 2014).

Safety and Hazards

Mécanisme D'action

Target of Action

Similar compounds have been known to interact with various cellular targets, influencing a range of biological processes .

Mode of Action

It has been suggested that the compound may induce depolarization of the bacterial cytoplasmic membrane, leading to a dissipation of the bacterial membrane potential

Biochemical Pathways

The compound’s potential to disrupt bacterial membrane potential suggests it may interfere with energy production and other processes reliant on membrane potential .

Pharmacokinetics

The compound is stored under inert gas at 2–8 °C , suggesting that it may have specific storage requirements to maintain stability and efficacy.

Result of Action

The compound’s potential to disrupt bacterial membrane potential suggests it may have bactericidal properties .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of Tert-butyl N-(3-piperidin-4-yloxetan-3-yl)carbamate. For instance, the compound is stored under inert gas at 2–8 °C , indicating that temperature and atmospheric conditions may affect its stability and efficacy.

Propriétés

IUPAC Name |

tert-butyl N-(3-piperidin-4-yloxetan-3-yl)carbamate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H24N2O3/c1-12(2,3)18-11(16)15-13(8-17-9-13)10-4-6-14-7-5-10/h10,14H,4-9H2,1-3H3,(H,15,16) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QNBZEFVVMNMJNO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1(COC1)C2CCNCC2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H24N2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

256.34 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![ethyl N-[(3-chlorophenyl)(4-oxo-3,4-dihydro-2H-chromen-3-yl)methyl]carbamate](/img/structure/B2407093.png)

![8-[(Dibenzylamino)methyl]-1,3-dimethyl-7-(2-oxopropyl)purine-2,6-dione](/img/structure/B2407097.png)

![Methyl 2-[[4-methyl-5-[[(4-pyrrolidin-1-ylsulfonylbenzoyl)amino]methyl]-1,2,4-triazol-3-yl]sulfanyl]acetate](/img/structure/B2407109.png)

![2,4-dimethyl-N-[3-(3-propan-2-yloxypropylamino)quinoxalin-2-yl]benzenesulfonamide](/img/structure/B2407111.png)